molecular formula C11H11NO4 B1280858 Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate CAS No. 92288-93-2

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

Cat. No. B1280858
CAS RN: 92288-93-2
M. Wt: 221.21 g/mol
InChI Key: FBIPIHMTJUPZJB-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is a chemical compound with the linear formula C11H11NO4 . It is also known by its IUPAC name, ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate .


Synthesis Analysis

The synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate involves several steps. One method involves reacting α-Pyridylmethylketon with Diethyloxalat in the presence of sodium ethoxide. The reaction is carried out at 25°C for 15 hours, then at 80°C for 0.5 hours. The mixture is then treated with dilute sulfuric acid to bring the pH to 2, followed by the addition of ammonia to bring the pH to around 7.5 .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is represented by the InChI code: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is a solid at room temperature . It has a molecular weight of 221.21 . The compound has a melting point range of 70 - 72°C . It is soluble in water, with a solubility of 3.42 mg/ml .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate has been used in the synthesis of pyrido[2,3-d]pyrimidine derivatives . These compounds exhibit a wide range of biological properties such as antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer activity .
  • Methods of Application or Experimental Procedures : A facile, operationally simple, and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives is reported . This method afforded a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d] pyrimidine-7-carboxylate heterocycle derivatives in high yields under refluxing AcOH .
  • Results or Outcomes : The result of this method is a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d] pyrimidine-7-carboxylate heterocycle derivatives .

Safety And Hazards

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is classified as a warning under the GHS classification. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored under inert gas at 4°C .

properties

IUPAC Name

ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIPIHMTJUPZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479133
Record name Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

CAS RN

92288-93-2
Record name Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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